Lipophilicity Advantage: Lower logP Compared to the 5-Bromo-2-methoxy Regioisomer
The target compound exhibits a calculated logP of 1.99 , which is 0.31 units lower than the 5-bromo-2-methoxyphenyl regioisomer (logP 2.30) . This reduced lipophilicity is consistent with improved aqueous solubility and potentially lower non-specific tissue binding, aligning with the physicochemical profile preferred for CNS drug candidates.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.99 |
| Comparator Or Baseline | 8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1296556-64-3): logP = 2.30 |
| Quantified Difference | ΔlogP = 0.31 (target is 13.5% less lipophilic) |
| Conditions | Calculated logP values sourced from vendor technical datasheets (Leyan for target; Fluorochem for comparator) |
Why This Matters
Procurement of the lower logP regioisomer may be advantageous in CNS programs where excessive lipophilicity is associated with higher metabolic clearance and off-target promiscuity.
